molecular formula C11H15N3O3 B8339094 4-(4,6-Dimethyl-5-nitro-pyridin-2-yl)-morpholine

4-(4,6-Dimethyl-5-nitro-pyridin-2-yl)-morpholine

Cat. No. B8339094
M. Wt: 237.25 g/mol
InChI Key: NGMNFXMTMMZYOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4,6-Dimethyl-5-nitro-pyridin-2-yl)-morpholine is a useful research compound. Its molecular formula is C11H15N3O3 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4,6-Dimethyl-5-nitro-pyridin-2-yl)-morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4,6-Dimethyl-5-nitro-pyridin-2-yl)-morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(4,6-Dimethyl-5-nitro-pyridin-2-yl)-morpholine

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

4-(4,6-dimethyl-5-nitropyridin-2-yl)morpholine

InChI

InChI=1S/C11H15N3O3/c1-8-7-10(13-3-5-17-6-4-13)12-9(2)11(8)14(15)16/h7H,3-6H2,1-2H3

InChI Key

NGMNFXMTMMZYOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1[N+](=O)[O-])C)N2CCOCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 4-(4,6-dimethyl-pyridin-2-yl)-morpholine (9.4 g) dissolved in trifluoroacetic acid (250 mL) cooled to 0° C. was added sodium nitrite (3.54 g) over 15 minutes and the reaction mixture was then stirred 15 minutes at 0° C. The reaction mixture was concentrated in vacuo to app. 100 mL and the pH adjusted to 11 with concentrated aqueous sodium hydroxide (150 mL). Brine (200 mL) was added and the mixture was extracted with diethyl ether (4×150 mL), the organic phase was dried over magnesium sulfate and concentrated in vacuo. The crude product was subjected to flash chromatography (SiO2, heptane/ethylacetate 4:1) to furnish 2.01 g (17% yield) of the title compound as a yellow solid. GC-MS (m/z) 237 (M+); tR=7.69. 1H NMR (500 MHz, DMSO-d6): 2.28 (s, 3H), 2.39 (s, 3H), 3.60 (m, 4H), 3.67 (m, 4H), 6.72 (s, 1H).
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
3.54 g
Type
reactant
Reaction Step Two
Yield
17%

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